6-Isobutyl-4,7-diazaspiro[2.5]octane-5,8-dione
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Overview
Description
6-Isobutyl-4,7-diazaspiro[25]octane-5,8-dione is a heterocyclic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isobutyl-4,7-diazaspiro[2.5]octane-5,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isobutylamine with a suitable diketone in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
6-Isobutyl-4,7-diazaspiro[2.5]octane-5,8-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the spiro ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted spiro compounds.
Scientific Research Applications
6-Isobutyl-4,7-diazaspiro[2.5]octane-5,8-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-Isobutyl-4,7-diazaspiro[2.5]octane-5,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- 4,7-Diazaspiro[2.5]octane-5,8-dione
Uniqueness
6-Isobutyl-4,7-diazaspiro[25]octane-5,8-dione is unique due to its isobutyl substituent, which imparts distinct chemical and physical properties compared to other spiro compounds
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
6-(2-methylpropyl)-4,7-diazaspiro[2.5]octane-5,8-dione |
InChI |
InChI=1S/C10H16N2O2/c1-6(2)5-7-8(13)12-10(3-4-10)9(14)11-7/h6-7H,3-5H2,1-2H3,(H,11,14)(H,12,13) |
InChI Key |
RPABIPKOJMXDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)NC2(CC2)C(=O)N1 |
Origin of Product |
United States |
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